![molecular formula C16H16ClNO B12586429 Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- CAS No. 647017-92-3](/img/structure/B12586429.png)
Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group attached to a 4-chlorophenyl and a 3-butenyl group through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- typically involves the reaction of 4-chlorophenyl-3-butenylamine with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amino linkage. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.
Scientific Research Applications
Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino linkage allows for interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-[[1-(4-bromophenyl)-3-butenyl]amino]-
- Phenol, 2-[[1-(4-fluorophenyl)-3-butenyl]amino]-
- Phenol, 2-[[1-(4-methylphenyl)-3-butenyl]amino]-
Uniqueness
Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
647017-92-3 |
|---|---|
Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)but-3-enylamino]phenol |
InChI |
InChI=1S/C16H16ClNO/c1-2-5-14(12-8-10-13(17)11-9-12)18-15-6-3-4-7-16(15)19/h2-4,6-11,14,18-19H,1,5H2 |
InChI Key |
WTCKXAHIZMOTCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





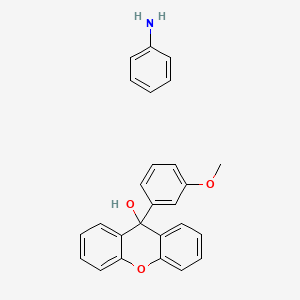

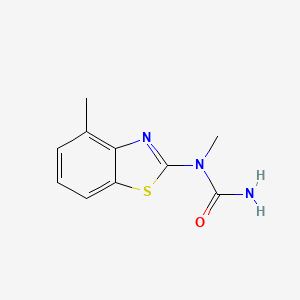
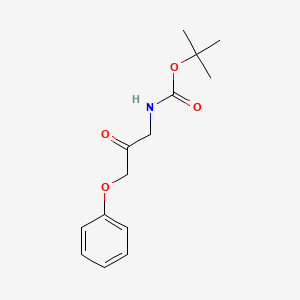
![Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12586394.png)
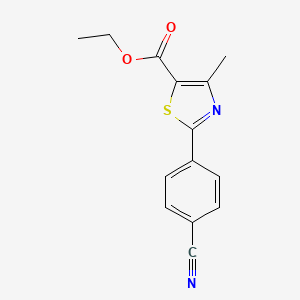
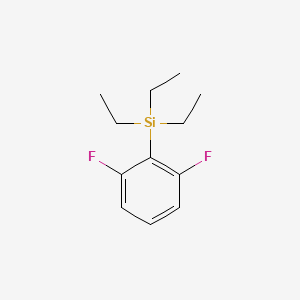
![2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B12586406.png)
![Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B12586418.png)
![4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12586433.png)
![Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12586438.png)
